An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3,8-dimethylquinoline
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-3,8-dimethylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental determination and theoretical significance of these properties. The narrative emphasizes the "why" behind experimental choices, ensuring that the described protocols are robust and self-validating.
Introduction: The Significance of 2-Chloro-3,8-dimethylquinoline
Quinolines are a class of heterocyclic aromatic compounds composed of a benzene ring fused to a pyridine ring.[1] This scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The specific substitution pattern of 2-Chloro-3,8-dimethylquinoline, featuring a chlorine atom at the 2-position and methyl groups at the 3- and 8-positions, imparts unique electronic and steric characteristics that can influence its reactivity, metabolic stability, and target-binding affinity.[3] The chlorine atom, an electron-withdrawing group, can modulate the pKa of the quinoline nitrogen and serve as a handle for further chemical modifications. The methyl groups can enhance lipophilicity and provide steric bulk, impacting solubility and molecular interactions. A thorough understanding of its physicochemical properties is therefore paramount for its effective application in drug discovery and development.
Core Physicochemical Properties
A summary of the key physicochemical properties of 2-Chloro-3,8-dimethylquinoline is presented below. It is important to note that while some data is available from computational models and vendor specifications, experimental determination remains the gold standard for accuracy.
| Property | Value | Source & Notes |
| CAS Number | 108097-04-7 | [4] |
| Molecular Formula | C₁₁H₁₀ClN | [5] |
| Molecular Weight | 191.66 g/mol | [5] |
| Melting Point | Not Experimentally Reported | Estimation based on related structures suggests a solid at room temperature.[3] |
| Boiling Point | Not Experimentally Reported | High boiling point expected due to aromatic structure and molecular weight. |
| Solubility | Predicted to have low aqueous solubility and good solubility in organic solvents. | Based on the hydrophobic nature of the quinoline core and methyl groups.[6] |
| pKa | Not Experimentally Reported | The quinoline nitrogen is basic. The chloro-substituent is expected to lower the pKa compared to unsubstituted quinoline.[3] |
| LogP | 3.50504 (Calculated) | [5] Indicates good lipophilicity. |
| Topological Polar Surface Area (TPSA) | 12.89 Ų (Calculated) | [5] Suggests good potential for cell membrane permeability. |
| Hydrogen Bond Acceptors | 1 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 0 | [5] |
Experimental Determination of Physicochemical Properties
The following section details robust, field-proven protocols for the experimental determination of the key physicochemical properties of 2-Chloro-3,8-dimethylquinoline. The causality behind experimental choices is highlighted to ensure methodological soundness.
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically < 2°C) is indicative of high purity.
Experimental Protocol: Capillary Melting Point Method
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Sample Preparation: A small amount of dry 2-Chloro-3,8-dimethylquinoline is finely ground to a powder.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The loaded capillary is placed in a calibrated melting point apparatus.
-
Measurement:
-
The temperature is ramped up quickly to about 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid is observed and the temperature at which the last solid melts are recorded as the melting range.
-
Causality: A slow heating rate near the melting point is crucial to ensure that the temperature of the heating block and the sample are in equilibrium, providing an accurate measurement.
Caption: Workflow for Melting Point Determination.
Solubility Determination
Solubility is a critical parameter, especially in drug development, as it influences bioavailability. The "like dissolves like" principle suggests that 2-Chloro-3,8-dimethylquinoline will be more soluble in nonpolar organic solvents than in polar solvents like water.[7]
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
-
System Preparation: An excess amount of solid 2-Chloro-3,8-dimethylquinoline is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC-UV.
Causality: The shake-flask method is considered the gold standard as it allows for the system to reach thermodynamic equilibrium, providing a true measure of solubility. The use of a calibrated analytical technique ensures accurate quantification.
Caption: Workflow for Solubility Determination.
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic methods are essential for the structural elucidation and purity assessment of 2-Chloro-3,8-dimethylquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show signals for the aromatic protons on the quinoline ring system and singlets for the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl groups.
-
¹³C NMR: The spectrum will show distinct signals for each of the 11 carbon atoms in the molecule. The carbon attached to the chlorine atom is expected to be significantly deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Chloro-3,8-dimethylquinoline is expected to show characteristic absorption bands for:
-
C-H stretching (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=C and C=N stretching (aromatic rings): In the 1400-1600 cm⁻¹ region.
-
C-Cl stretching: Typically in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For 2-Chloro-3,8-dimethylquinoline, the mass spectrum should show a molecular ion peak (M⁺) at m/z 191.66. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.[10]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore, and the spectrum of 2-Chloro-3,8-dimethylquinoline in a suitable solvent (e.g., ethanol or methanol) is expected to exhibit multiple absorption bands in the UV region, corresponding to π → π* transitions.[11][12] The exact position and intensity of these bands will be influenced by the substituents.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of 2-Chloro-3,8-dimethylquinoline. A reverse-phase HPLC method would be a suitable starting point for analysis.
Illustrative HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined from the UV-Vis spectrum (e.g., 254 nm or the λmax).
-
Injection Volume: 10 µL
Caption: General Workflow for HPLC Analysis.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 2-Chloro-3,8-dimethylquinoline. While direct experimental data for some properties are currently limited, this document outlines the established methodologies for their determination and provides context through data from analogous compounds. For researchers and drug development professionals, a thorough experimental characterization of this molecule, following the protocols detailed herein, is a critical step in unlocking its full potential in various scientific applications.
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